molecular formula C13H20ClN5O2 B2438375 Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate CAS No. 2377034-84-7

Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate

Cat. No.: B2438375
CAS No.: 2377034-84-7
M. Wt: 313.79
InChI Key: STMTUOLTCYXVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate is a chemical compound with a complex molecular structure It is characterized by the presence of a triazine ring, an azetidine ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate typically involves multiple steps. One common approach is the reaction of 4-chloro-1,3,5-triazin-2-yl with methylamine to form the corresponding methylamino derivative. This intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl group. The reaction conditions often require the use of organic solvents, such as dichloromethane or tetrahydrofuran, and may involve cooling or heating to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate

  • Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-methylamino]methyl]azetidine-1-carboxylate

  • Tert-butyl 3-[(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydro-1H-pyrazol-1-yl]methyl]azetidine-1-carboxylate

Uniqueness: Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-9(7-19)5-18(4)11-16-8-15-10(14)17-11/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMTUOLTCYXVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN(C)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.